Enhanced Binding Affinity for Galectin-1 Over Natural Ligand Lactose
Thiodigalactoside (TDG) exhibits a markedly higher affinity for galectin-1 compared to its natural analog, lactose. Isothermal Titration Calorimetry (ITC) studies reveal TDG binding to bovine galectin-1 with a binding enthalpy (ΔH) of -53.8 kJ/mol, compared to -26.5 kJ/mol for lactose, indicating stronger and more enthalpically favorable interactions [1]. This is further supported by dissociation constants (Kd) in the low micromolar range for TDG (10^-5 M range), while lactose binding is considerably weaker [2]. This differential affinity is critical for effective competition with native, multivalent glycoconjugates.
| Evidence Dimension | Binding Enthalpy (ΔH) to Bovine Galectin-1 |
|---|---|
| Target Compound Data | -53.8 kJ/mol |
| Comparator Or Baseline | Lactose: -26.5 kJ/mol |
| Quantified Difference | ~2-fold more favorable enthalpy |
| Conditions | Isothermal Titration Calorimetry (ITC) at 301 K |
Why This Matters
Higher binding enthalpy and lower Kd indicate TDG will more effectively compete with natural ligands, making it a superior tool for blocking galectin function in complex biological environments.
- [1] Solis, D., et al. (1995). Energetics of carbohydrate binding by a 14 kDa S-type mammalian lectin. European Journal of Biochemistry, 229(3), 773-780. View Source
- [2] Harvard BioNumbers. (n.d.). Dissociation constants for the interactions of bovine galectin-1 with the preferred ligands (Lac, N-acetyllactosamine, thiodigalactoside). ID 107937. View Source
